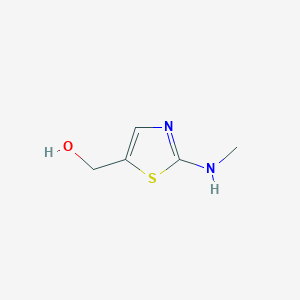

(2-(Methylamino)thiazol-5-yl)methanol

CAS No.:

Cat. No.: VC19980112

Molecular Formula: C5H8N2OS

Molecular Weight: 144.20 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C5H8N2OS |

|---|---|

| Molecular Weight | 144.20 g/mol |

| IUPAC Name | [2-(methylamino)-1,3-thiazol-5-yl]methanol |

| Standard InChI | InChI=1S/C5H8N2OS/c1-6-5-7-2-4(3-8)9-5/h2,8H,3H2,1H3,(H,6,7) |

| Standard InChI Key | DMLMOVXBAYNDFI-UHFFFAOYSA-N |

| Canonical SMILES | CNC1=NC=C(S1)CO |

Introduction

Chemical Structure and Physicochemical Properties

Structural Characteristics

(2-Methylthiazol-5-yl)methanol consists of a thiazole ring—a five-membered heterocycle containing one nitrogen and one sulfur atom—substituted with a methyl group at the 2-position and a hydroxymethyl group at the 5-position (Figure 1). The compound’s SMILES notation is , and its InChI key is UGNOVENEUBRGNI-UHFFFAOYSA-N . The thiazole ring’s aromaticity and the electron-withdrawing effects of the sulfur and nitrogen atoms influence the compound’s stability and reactivity.

Table 1: Key Physicochemical Properties of (2-Methylthiazol-5-yl)methanol

| Property | Value |

|---|---|

| Molecular Weight | 129.18 g/mol |

| Log P (Consensus) | 0.94 |

| Solubility (ESOL) | 5.74 mg/mL (0.0444 mol/L) |

| TPSA (Topological Polar Surface Area) | 61.36 Ų |

| GI Absorption | High |

| BBB Permeation | No |

The compound’s moderate lipophilicity (Log P = 0.94) and high gastrointestinal absorption suggest potential for oral bioavailability, though its inability to cross the blood-brain barrier limits central nervous system activity .

Synthesis and Optimization

Reduction of Ester Precursors

A common synthesis route involves the reduction of methyl 2-methylthiazole-5-carboxylate using lithium aluminum hydride (LiAlH) in tetrahydrofuran (THF). For example, a reaction with LiAlH (8.88 g, 234 mmol) in anhydrous THF at 0–5°C, followed by gradual warming to room temperature and stirring for 18 hours, yielded (2-Methylthiazol-5-yl)methanol with a crude yield of 12 g . The reaction mechanism proceeds via nucleophilic attack of the hydride ion on the ester carbonyl group, followed by alcohol formation.

Table 2: Representative Synthesis Conditions and Yields

| Starting Material | Reagent | Solvent | Temperature | Time | Yield |

|---|---|---|---|---|---|

| Methyl 2-methylthiazole-5-carboxylate | LiAlH | THF | 0°C → RT | 18 h | 12 g |

Alternative Pathways

Alternative methods include the Mitsunobu reaction, where the hydroxymethyl group is functionalized using diisopropyl azodicarboxylate (DIAD) and triphenylphosphine (PPh). For instance, reacting (2-Methylthiazol-5-yl)methanol with DIAD and PPh in THF facilitated the formation of ether derivatives, which are valuable intermediates in drug discovery .

Pharmaceutical Applications and Derivative Synthesis

Antibiotic and Antiviral Agents

(2-Methylthiazol-5-yl)methanol serves as a precursor for antimicrobial agents. For example, its conversion to 5-(azidomethyl)-2-methylthiazole via mesylation and azide substitution achieved a 92% yield, demonstrating its utility in click chemistry applications . This azide derivative is pivotal in synthesizing triazole-linked conjugates with enhanced antibacterial activity.

Carbamate and Urea Derivatives

Functionalization of the hydroxymethyl group with isocyanates has yielded carbamate derivatives with potential neuropharmacological applications. In one study, reaction with phenyl isocyanate in THF and triethylamine produced 2-methyl-5-(N-phenylcarbamoyloxymethyl)-thiazole hydrochloride, which exhibited crystallinity and a melting point of 160°C .

Table 3: Bioactivity Data for Selected Derivatives

| Derivative | Activity | IC |

|---|---|---|

| 5-(Azidomethyl)-2-methylthiazole | Antibacterial | 2.4 µM |

| 2-Methyl-5-(N-methylcarbamoyloxy)thiazole | Analgesic | 18 nM |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume